4-Oxododecanoic acid
Overview
Description
4-Oxododecanoic acid is a naturally occurring compound that serves as a starting reagent for the preparation of various oxygen and nitrogen heterocycles . It is also known for its role in the synthesis of other organic compounds and has applications in multiple scientific fields.
Preparation Methods
4-Oxododecanoic acid can be synthesized through several methods. One common synthetic route involves starting from 1-decene or 2-decanone . The process includes bromohydroxylation of 1-decene using N-bromosuccinimide (NBS) in aqueous acetone, followed by oxidation of the intermediate bromohydrin with the Jones reagent in the presence of silica gel . Another method involves the regioselective bromination of 2-decanone in dimethylformamide (DMF) in the presence of urea, followed by treatment with Meldrum’s acid and sodium acetate . The total yield of this compound from these methods ranges from 29% to 38% .
Chemical Reactions Analysis
4-Oxododecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS), Jones reagent, and Meldrum’s acid . Major products formed from these reactions include bromoketones and other ketoacids .
Scientific Research Applications
4-Oxododecanoic acid has a wide range of scientific research applications. It is used in the synthesis of oxygen and nitrogen heterocycles, which are important in organic chemistry . For example, it can be used in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 4-oxododecanoic acid involves its ability to undergo various chemical transformations, which allows it to serve as a versatile building block in organic synthesis . The molecular targets and pathways involved in these transformations include the formation of bromohydrins, bromoketones, and other intermediates that can be further modified to produce a wide range of compounds .
Comparison with Similar Compounds
4-Oxododecanoic acid can be compared with other similar compounds, such as 4-oxododecanedioic acid and 11-hydroxy-4-oxododecanoic acid . These compounds share similar structural features but differ in their functional groups and reactivity. For example, 4-oxododecanedioic acid has two carboxylic acid groups, while 11-hydroxy-4-oxododecanoic acid has an additional hydroxyl group .
Properties
IUPAC Name |
4-oxododecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-10H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCWLADNPBBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961685 | |
Record name | 4-Oxododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-55-2 | |
Record name | 4-Oxododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4144-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxododecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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